4-Methoxycinnamic Acid

Catalog No.
S585553
CAS No.
830-09-1
M.F
C10H10O3
M. Wt
178.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxycinnamic Acid

CAS Number

830-09-1

Product Name

4-Methoxycinnamic Acid

IUPAC Name

(E)-3-(4-methoxyphenyl)prop-2-enoic acid

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

InChI

InChI=1S/C10H10O3/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-4+

InChI Key

AFDXODALSZRGIH-QPJJXVBHSA-N

SMILES

Array

solubility

0.712 mg/mL at 25 °C

Synonyms

4-methoxycinnamate, 4-methoxycinnamate, (E)-isomer, 4-methoxycinnamate, (Z)-isomer, 4-methoxycinnamate, aluminum salt, 4-methoxycinnamate, calcium salt, 4-methoxycinnamate, magnesium salt, 4-methoxycinnamate, potassium salt, 4-methoxycinnamate, sodium salt, 4-methoxycinnamate, zinc salt, 4-methoxycinnamate, zirconium salt, 4-methoxycinnamic acid, 4-methoxycinnamic acid, (Z)-, E-p-methoxycinnamic acid

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)O

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)O

The exact mass of the compound 4-Methoxycinnamic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.712 mg/ml at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 623437. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Cinnamates - Supplementary Records. It belongs to the ontological category of methoxycinnamic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Methoxycinnamic Acid (p-MCA), CAS 830-09-1, is a substituted cinnamic acid derivative distinguished by a methoxy group at the para-position of the phenyl ring. This structural feature is critical for its primary industrial application as a precursor in the synthesis of high-performance UVB filtering agents, most notably octyl 4-methoxycinnamate (Octinoxate), a globally utilized component in sunscreens and cosmetic formulations. Its utility stems from the specific electronic properties conferred by the methoxy group, which tune its UV absorbance spectrum and facilitate high-yield esterification reactions essential for producing the final active ingredients.

Substituting 4-Methoxycinnamic Acid (p-MCA) with structurally similar analogs like p-coumaric acid (p-CA) or ferulic acid (FA) introduces significant process and performance liabilities. The key differentiator is the para-methoxy group of p-MCA versus the para-hydroxyl group on p-CA and FA. This phenolic hydroxyl group is a reactive site that can lead to undesirable side reactions, require protection-deprotection steps during esterification, and reduce the overall yield and purity of the target product, such as sunscreen agents. Furthermore, the methoxy group specifically modifies the molecule's electronic structure, which is essential for achieving the target UVB absorbance profile in downstream applications, a property not identically replicated by hydroxylated analogs.

Precursor Efficiency: Simplified Esterification Compared to Hydroxylated Analogs

The primary industrial value of 4-Methoxycinnamic Acid is its role as a direct precursor to esters like Octyl 4-Methoxycinnamate (OMC). Unlike p-coumaric or ferulic acid, p-MCA lacks a reactive phenolic hydroxyl group. This simplifies synthesis by allowing for direct esterification with alcohols (e.g., 2-ethylhexanol) under acidic conditions without the need for protecting groups. Processes starting with hydroxylated analogs would require additional steps to protect the phenolic -OH group to prevent competitive reactions, increasing process complexity, solvent usage, and cost while potentially lowering the final yield.

Evidence DimensionSynthetic Route Complexity
Target Compound DataDirect one-step esterification of the carboxylic acid.
Comparator Or Baselinep-Coumaric Acid / Ferulic Acid: Multi-step process requiring protection of the phenolic hydroxyl group before esterification, followed by a deprotection step.
Quantified DifferenceEliminates at least two major process steps (protection and deprotection) required for hydroxylated comparators.
ConditionsStandard industrial esterification for sunscreen active ingredient synthesis.

This directly translates to lower manufacturing costs, reduced processing time, and a more efficient, greener synthesis of high-value cosmetic ingredients.

Superior Solubility in Key Organic Solvents for Improved Processability

4-Methoxycinnamic Acid is soluble in common organic solvents like ethanol and ethyl acetate. In contrast, p-coumaric acid is only sparingly soluble in aqueous buffers and requires co-solvents like DMF for even modest solubility (approx. 0.1 mg/mL in a 1:6 DMF:PBS solution). This enhanced solubility of p-MCA in standard organic solvents simplifies reaction setups, improves handling characteristics, and allows for higher concentration processing, which can increase throughput and reduce solvent waste in industrial synthesis.

Evidence DimensionSolubility
Target Compound DataSoluble in ethanol and ethyl acetate.
Comparator Or Baselinep-Coumaric Acid: Sparingly soluble in aqueous buffers; requires significant co-solvent (e.g., 1:6 DMF:PBS) to achieve ~0.1 mg/mL.
Quantified DifferenceQualitatively higher solubility in standard, less toxic organic solvents compared to the poor aqueous and limited organic solubility of p-coumaric acid.
ConditionsStandard laboratory and industrial solvents.

Better solubility reduces solvent volume, simplifies handling, and enables more efficient reaction conditions, lowering overall process costs and improving manufacturability.

Defined Thermal Properties for Controlled Processing

4-Methoxycinnamic Acid exhibits a sharp, well-defined melting point, literature values converging around 170-173.5 °C. Some high-purity grades also show a liquid crystal transition from a crystalline to a nematic phase at 173.5 °C before becoming an isotropic liquid at 190 °C. This predictable thermal behavior is critical for applications involving melt processing, such as in the synthesis of specialty polymers or other high-temperature organic reactions. The absence of a free hydroxyl group, unlike in p-coumaric acid, also reduces the likelihood of thermal decomposition via decarboxylation or other side reactions at elevated processing temperatures.

Evidence DimensionMelting Point & Phase Transitions
Target Compound DataMelting Point: 170-173.5 °C; exhibits liquid crystal phase transitions.
Comparator Or BaselineGeneral thermal processing requirements.
Quantified DifferenceProvides a distinct and narrow temperature window for melt processing.
ConditionsThermal analysis (DSC/TGA).

Predictable melting and phase behavior ensures process control and reproducibility in applications that require heating, such as specialty polymer synthesis, preventing degradation and ensuring final product quality.

Primary Intermediate for High-Purity Sunscreen Actives

The compound's ideal suitability for direct, high-yield esterification makes it the preferred precursor for manufacturing octyl 4-methoxycinnamate and other alkyl methoxycinnamate esters used as UVB filters in cosmetics and personal care products. Its use minimizes process steps and avoids impurities associated with protecting and deprotecting hydroxylated analogs.

Monomer for UV-Protective or Photoreactive Polymers

The defined thermal properties and reactive carboxylic acid and vinyl groups allow for its incorporation into polymer backbones or as a pendant group. This can create materials with inherent UV-blocking capabilities or polymers that can be crosslinked upon UV exposure, useful in coatings, films, and advanced biomaterials.

Starting Material for Specialty Pharmaceutical Intermediates

As a methoxy-protected cinnamic acid derivative, it serves as a versatile building block in multi-step organic synthesis. Its predictable reactivity allows for selective transformations at the carboxylic acid or the double bond, making it a reliable starting point for various pharmaceutical targets where a para-methoxyphenyl group is a required structural motif.

Physical Description

Solid

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

178.062994177 Da

Monoisotopic Mass

178.062994177 Da

Heavy Atom Count

13

LogP

2.68 (LogP)

Melting Point

173 - 175 °C

UNII

6G4ML8401A

Related CAS

7340-42-3 (hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

943-89-5
830-09-1

Wikipedia

4-methoxycinnamic acid
4-Methoxycinnamic acid

General Manufacturing Information

2-Propenoic acid, 3-(4-methoxyphenyl)-: ACTIVE
2-Propenoic acid, 3-(4-methoxyphenyl)-, (2E)-: INACTIVE

Dates

Last modified: 08-15-2023

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